

Experimental procedure for the synthesis of 2-Acetoxy-2'-chlorobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Acetoxy-2'-chlorobenzophenone

Cat. No.: B1292222 Get Quote

Synthesis of 2-Acetoxy-2'-chlorobenzophenone: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of **2-Acetoxy-2'-chlorobenzophenone**, a valuable intermediate in pharmaceutical and organic synthesis. The protocol outlines a two-step process commencing with the synthesis of 2-Hydroxy-2'-chlorobenzophenone via a Fries rearrangement, followed by its acetylation to yield the final product.

Experimental Protocols

The synthesis is divided into two primary stages: the formation of the hydroxybenzophenone precursor and its subsequent acetylation.

Part 1: Synthesis of 2-Hydroxy-2'-chlorobenzophenone via Fries Rearrangement

This procedure involves the initial formation of phenyl 2-chlorobenzoate followed by a Lewis acid-catalyzed rearrangement to yield the desired 2-hydroxy-2'-chlorobenzophenone. The Fries rearrangement can yield both ortho and para isomers; the reaction conditions outlined below are optimized to favor the formation of the ortho product.



Step 1a: Synthesis of Phenyl 2-chlorobenzoate

- In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol (1.0 equivalent) in a suitable solvent such as dichloromethane or pyridine.
- Cool the solution to 0°C using an ice bath.
- Slowly add 2-chlorobenzoyl chloride (1.1 equivalents) to the stirred solution.
- If dichloromethane is used as the solvent, add a base such as triethylamine or pyridine (1.2 equivalents) to scavenge the HCl byproduct.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude phenyl 2-chlorobenzoate, which can be used in the next step without further purification.

Step 1b: Fries Rearrangement to 2-Hydroxy-2'-chlorobenzophenone

- In a clean, dry round-bottom flask under an inert atmosphere, dissolve the crude phenyl 2chlorobenzoate (1.0 equivalent) in a suitable solvent, such as nitrobenzene or 1,2dichloroethane.
- Cool the mixture to 0°C in an ice bath.
- Carefully add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃, 2.0-3.0 equivalents), portion-wise to the stirred solution. The addition is exothermic and should be done slowly to maintain the temperature.



- After the addition is complete, slowly warm the reaction mixture to a temperature that favors the formation of the ortho isomer, typically in the range of 100-160°C. Higher temperatures generally favor the ortho product.[1]
- Maintain the reaction at this temperature for several hours, monitoring its progress by TLC or HPLC.
- Once the reaction is complete, cool the mixture to room temperature and then carefully pour
 it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the
 aluminum chloride complex.
- Extract the product with an organic solvent like ethyl acetate.
- · Wash the organic layer with water and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-Hydroxy-2'-chlorobenzophenone.

Part 2: Synthesis of 2-Acetoxy-2'-chlorobenzophenone

This step involves the acetylation of the phenolic hydroxyl group of 2-Hydroxy-2'-chlorobenzophenone.

- Dissolve 2-Hydroxy-2'-chlorobenzophenone (1.0 equivalent) in a mixture of pyridine and acetic anhydride.
- Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC.
- After the reaction is complete, pour the mixture into ice-cold water to precipitate the product.
- Filter the solid product, wash it thoroughly with water to remove any remaining pyridine and acetic acid.



• Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure **2-Acetoxy-2'-chlorobenzophenone**.

Data Presentation

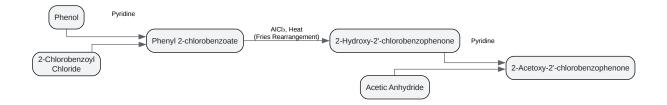
The following table summarizes the key quantitative data for the synthesis of **2-Acetoxy-2'-chlorobenzophenone**.

Parameter	Value
Precursor	2-Hydroxy-2'-chlorobenzophenone
Molecular Formula	C13H9ClO2
Molecular Weight	232.66 g/mol
CAS Number	70288-96-9
Typical Yield (Fries)	60-75%
Melting Point	Not readily available
Final Product	2-Acetoxy-2'-chlorobenzophenone
Molecular Formula	C15H11ClO3
Molecular Weight	274.70 g/mol
CAS Number	Not readily available
Typical Yield (Acetylation)	>90%
Melting Point	To be determined experimentally

Mandatory Visualization

The following diagrams illustrate the chemical reaction pathway and the experimental workflow.

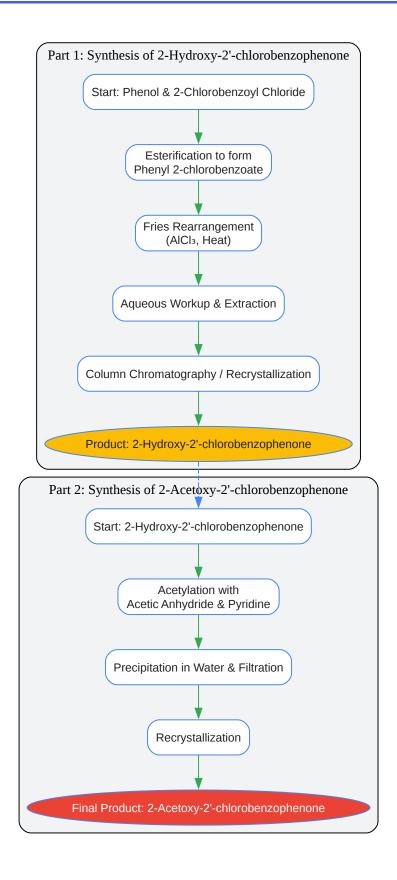




Click to download full resolution via product page

Caption: Reaction scheme for the synthesis of **2-Acetoxy-2'-chlorobenzophenone**.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Experimental procedure for the synthesis of 2-Acetoxy-2'-chlorobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1292222#experimental-procedure-for-the-synthesis-of-2-acetoxy-2-chlorobenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com